molecular formula C19H24N2O2 B1623537 6,7,8,9,10,11,17,18-Octahydro-5H-dibenzo(e,n)(1,4,8,12)dioxadiazacyclopentadecine CAS No. 65639-43-2

6,7,8,9,10,11,17,18-Octahydro-5H-dibenzo(e,n)(1,4,8,12)dioxadiazacyclopentadecine

Cat. No.: B1623537
CAS No.: 65639-43-2
M. Wt: 312.4 g/mol
InChI Key: CHCYHXIUMOKQRL-UHFFFAOYSA-N
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Description

6,7,8,9,10,11,17,18-Octahydro-5H-dibenzo(e,n)(1,4,8,12)dioxadiazacyclopentadecine is a useful research compound. Its molecular formula is C19H24N2O2 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,5-dioxa-13,17-diazatricyclo[17.4.0.06,11]tricosa-1(23),6,8,10,19,21-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-3-8-18-16(6-1)14-20-10-5-11-21-15-17-7-2-4-9-19(17)23-13-12-22-18/h1-4,6-9,20-21H,5,10-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCYHXIUMOKQRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC=CC=C2OCCOC3=CC=CC=C3CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40215878
Record name 6,7,8,9,10,11,17,18-Octahydro-5H-dibenzo(e,n)(1,4,8,12)dioxadiazacyclopentadecine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40215878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65639-43-2
Record name 6,7,8,9,10,11,17,18-Octahydro-5H-dibenzo[e,n][1,4,8,12]dioxadiazacyclopentadecine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65639-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7,8,9,10,11,17,18-Octahydro-5H-dibenzo(e,n)(1,4,8,12)dioxadiazacyclopentadecine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065639432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7,8,9,10,11,17,18-Octahydro-5H-dibenzo(e,n)(1,4,8,12)dioxadiazacyclopentadecine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40215878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7,8,9,10,11,17,18-octahydro-5H-dibenzo[e,n][1,4,8,12]dioxadiazacyclopentadecine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7,8,9,10,11,17,18-Octahydro-5H-dibenzo(e,n)(1,4,8,12)dioxadiazacyclopentadecine
Reactant of Route 2
6,7,8,9,10,11,17,18-Octahydro-5H-dibenzo(e,n)(1,4,8,12)dioxadiazacyclopentadecine
Reactant of Route 3
6,7,8,9,10,11,17,18-Octahydro-5H-dibenzo(e,n)(1,4,8,12)dioxadiazacyclopentadecine
Reactant of Route 4
6,7,8,9,10,11,17,18-Octahydro-5H-dibenzo(e,n)(1,4,8,12)dioxadiazacyclopentadecine
Reactant of Route 5
6,7,8,9,10,11,17,18-Octahydro-5H-dibenzo(e,n)(1,4,8,12)dioxadiazacyclopentadecine
Reactant of Route 6
6,7,8,9,10,11,17,18-Octahydro-5H-dibenzo(e,n)(1,4,8,12)dioxadiazacyclopentadecine
Customer
Q & A

Q1: How does 5,6,14,15-Dibenzo-1,4-dioxa-8,12-diazacyclopentadeca-5,14-diene interact with metal ions?

A: 5,6,14,15-Dibenzo-1,4-dioxa-8,12-diazacyclopentadeca-5,14-diene is a macrocyclic ligand containing both oxygen and nitrogen atoms capable of coordinating with metal ions. Research indicates a strong affinity for silver(I) ions [, ]. This interaction is utilized in developing electrochemical sensors where the compound, embedded in a carbon paste electrode, selectively binds and detects silver(I) ions in solution [, ].

Q2: What is the role of 5,6,14,15-Dibenzo-1,4-dioxa-8,12-diazacyclopentadeca-5,14-diene in sensor development?

A: This compound has shown promise in developing electrochemical sensors, particularly for detecting silver(I) ions [, ]. When incorporated into a carbon paste electrode, it acts as a recognition element, selectively binding to silver(I) ions in solution. This interaction generates a measurable electrochemical signal, allowing for the quantitative determination of silver(I) ion concentration.

Q3: How does the solvent system affect the complexation ability of 5,6,14,15-Dibenzo-1,4-dioxa-8,12-diazacyclopentadeca-5,14-diene?

A: Studies using competitive potentiometry and polarography have shown that the stability constants of metal complexes with 5,6,14,15-Dibenzo-1,4-dioxa-8,12-diazacyclopentadeca-5,14-diene are influenced by the solvent system []. This suggests that the choice of solvent can significantly impact the compound's ability to bind metal ions and its potential applications in areas like metal ion extraction and sensing.

Q4: Are there any spectroscopic studies on the interactions of 5,6,14,15-Dibenzo-1,4-dioxa-8,12-diazacyclopentadeca-5,14-diene?

A: Yes, researchers have investigated the complexation of 5,6,14,15-Dibenzo-1,4-dioxa-8,12-diazacyclopentadeca-5,14-diene with polynitrophenol derivatives using spectroscopic techniques in chloroform solutions []. This research provides valuable insights into the binding modes and strength of interactions between the compound and other molecules, which is crucial for understanding its behavior in different chemical environments.

Q5: Has 5,6,14,15-Dibenzo-1,4-dioxa-8,12-diazacyclopentadeca-5,14-diene been explored for other applications besides silver(I) sensing?

A: Research demonstrates the use of 5,6,14,15-Dibenzo-1,4-dioxa-8,12-diazacyclopentadeca-5,14-diene as a neutral carrier in a coated wire copper(II) ion selective electrode []. This suggests a broader applicability of the compound in sensing various metal ions, potentially opening doors for developing selective electrodes for other target analytes.

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